molecular formula C20H14O3S B14199104 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide CAS No. 890045-42-8

9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide

Cat. No.: B14199104
CAS No.: 890045-42-8
M. Wt: 334.4 g/mol
InChI Key: KIFTWJGYULQCLV-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C20H14O3S. It belongs to the class of thioxanthene derivatives, which are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide typically involves the oxidation of 3-(4-methylphenyl)-9H-thioxanthene-9-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is used as a precursor for synthesizing various functionalized thioxanthene derivatives. These derivatives are valuable intermediates in the synthesis of complex organic molecules .

Biology

It can be used in the development of new pharmaceuticals and as a probe in biochemical studies .

Medicine

Thioxanthene derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other thioxanthene derivatives, this compound stands out due to its specific substitution pattern and electronic properties. These unique features make it particularly suitable for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

890045-42-8

Molecular Formula

C20H14O3S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-methylphenyl)-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C20H14O3S/c1-13-6-8-14(9-7-13)15-10-11-17-19(12-15)24(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3

InChI Key

KIFTWJGYULQCLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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